Dehydrophenylahistin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3E,6E)-3-benzylidene-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C20H20N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13/h4-12H,1H2,2-3H3,(H,21,22)(H,23,26)(H,24,25)/b15-10+,16-11+ |
InChI Key |
AANRCAZDPPXTKN-RWPWKDLBSA-N |
Isomeric SMILES |
CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N/C(=C/C3=CC=CC=C3)/C(=O)N2 |
Canonical SMILES |
CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Synonyms |
dehydrophenylahistin |
Origin of Product |
United States |
Chemical Reactions Analysis
Enzymatic Dehydrogenation of Phenylahistin
ΔPLH is produced through α,β-dehydrogenation of PLH catalyzed by cyclic dipeptide oxidase (CDO) from Streptomyces albulus KO-23 .
Chemical Racemization for Scalemic Resolution
To maximize ΔPLH yield, (+)-PLH (non-reactive enantiomer) undergoes acid-catalyzed racemization to (±)-PLH, enabling further enzymatic conversion .
Structural Modifications and Derivatives
ΔPLH’s bioactivity depends on its tetradehydro cyclic dipeptide core and isoprenyl group . Key modifications include:
Mechanistic Insights
-
CDO Mechanism : Proposed pathways include:
-
Epoxidation : In Aspergillus, P450 enzymes (e.g., GliC/GliF) mediate aromatic epoxidation, critical for side-chain cyclization .
Challenges and Optimization
Preparation Methods
Methodology
- Racemization is performed by treating (+)-PLH with alkaline conditions, such as aqueous sodium hydroxide (NaOH) or sodium methoxide (CH3ONa), to convert the enantiomerically enriched (+)-PLH into a racemic mixture.
- Conditions tested include:
- 0.1 M or 1 M NaOH at 100 °C for 2 hours.
- 0.01, 0.1, or 1 M CH3ONa in methanol at room temperature for 0.5 to 2 hours.
- After treatment, the reaction mixture is neutralized and extracted with ethyl acetate (EtOAc).
- The racemization efficiency and recovery are analyzed by ODS-HPLC and chiral-HPLC.
Findings
- CH3ONa-catalyzed racemization at room temperature is effective and milder compared to NaOH treatment at high temperature.
- Racemization converts (+)-PLH to a near 1:1 ratio of (+)-PLH and (−)-PLH, enabling subsequent enzymatic conversion of the (−)-enantiomer.
- The total recovery of PLH after racemization is high, ensuring minimal loss of substrate.
Enzymatic Conversion by Streptomyces albulus KO-23
Enzyme Source and Reaction Conditions
- The enzyme is a cell-free extract from Streptomyces albulus KO-23, an actinomycete known for producing albonoursin.
- The reaction mixture typically contains:
- 0.05 µmol of substrate (PLH),
- Sodium phosphate buffer (pH 8.0),
- Enzyme units calibrated for activity,
- Incubation at 50 °C for 24 hours.
- The reaction is stopped by adding methanol, and the conversion is monitored by HPLC.
Integrated Preparation Protocol for Mass Production
The preparation of ∆PLH on a larger scale involves the following steps:
| Step Number | Process Description | Key Details |
|---|---|---|
| 1 | Cultivation of Aspergillus ustus NSC-F038 | Produces scalemic PLH (approx. 80% (+), 20% (−)) |
| 2 | Extraction with ethyl acetate (EtOAc) | Crude PLH extract obtained |
| 3 | Partial purification by silica-gel chromatography | Increases PLH purity to ~38.4% |
| 4 | Chemical racemization of partially purified PLH | Converts (+)-PLH to racemic mixture |
| 5 | Enzymatic conversion of racemic PLH by S. albulus enzyme | Converts (−)-PLH to ∆PLH |
| 6 | Recovery of ∆PLH crystals | Isolated by crystallization |
| 7 | Recycling of remaining (+)-PLH by repeating racemization and enzymatic steps | Enhances overall yield |
Analytical Techniques for Monitoring Preparation
- ODS-HPLC : Used to monitor the conversion of PLH to ∆PLH and to quantify total amounts.
- Chiral-HPLC : Employed to determine the enantiomeric ratio of PLH before and after racemization and enzymatic treatment.
- Crystallization and Extraction : Used for isolation and purification of ∆PLH from reaction mixtures.
Discussion and Significance
- The enzymatic approach using S. albulus KO-23 is highly selective and efficient for converting (−)-PLH to ∆PLH.
- Chemical racemization enables utilization of the otherwise unreactive (+)-PLH, maximizing substrate use.
- The process is scalable and suitable for mass production, critical for further pharmacological evaluation of ∆PLH as a promising anticancer agent.
- Direct enzymatic conversion of crude PLH is limited; partial purification improves enzymatic efficiency.
- This combined chemical and enzymatic method overcomes the challenges posed by the scalemic nature of PLH produced by fungal fermentation.
Q & A
Q. What are the primary synthetic routes for dehydrophenylahistin, and what key factors influence reaction yields?
this compound is synthesized via two main routes: Route A and Route B , which differ in the sequence of aldehyde introduction.
- Route A involves sequential addition of benzaldehyde and bulky imidazole-4-carboxaldehyde, yielding 16.5% of the tert-butyl (tBu) analog. This method minimizes steric hindrance at the imidazole ring's 5-position, critical for intermediate stability .
- Route B reverses the aldehyde sequence, resulting in a 0.9% yield due to steric clashes during imidazolecarboxaldehyde incorporation . Key analytical methods include 1H NMR for structural confirmation (e.g., δ 12.34 ppm for imidazole protons) and HPLC for purity assessment (Figure 4, Route A vs. B chromatograms) .
Q. How is enzymatic dehydrogenation employed in the production of this compound from phenylahistin?
The cyclic dipeptide oxidase (CDO) from Streptomyces albulus KO-23 catalyzes α,β-dehydrogenation of phenylahistin, forming this compound with a 2,000-fold increase in cell cycle inhibition activity . This method requires:
- Cell-free extracts containing CDO.
- Substrate specificity optimization (e.g., pH, temperature) to prevent over-dehydrogenation . Comparative studies show enzymatic synthesis avoids the low yields (<20%) and by-products observed in chemical routes .
Q. What analytical techniques are essential for characterizing this compound and its analogs?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity (e.g., imidazole proton shifts at δ 12.34 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects by-products (e.g., Route A yields >90% purity vs. Route B’s multiple impurities) .
- Mass Spectrometry (MS) : Validates molecular weight (348.404 g/mol for C20H20N4O2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields between this compound analogs?
Discrepancies in yields (e.g., 16.5% for tBu-dehydrophenylahistin vs. 20% for the parent compound) arise from steric and electronic effects during aldehyde coupling. Mitigation strategies include:
- Computational modeling to predict steric hindrance at the imidazole 5-position.
- Stepwise intermediate analysis (e.g., monitoring Route A’s compound 17, which achieves 76% yield before final cyclization) .
- Alternative protecting groups (e.g., acetyl vs. tert-butyl) to balance reactivity and bulk .
Q. What structure-activity relationships (SAR) govern this compound’s cytotoxicity?
- Imidazole ring modifications : Introducing a tert-butyl group at the 5-position retains cytotoxicity (IC50 < 10 nM) despite steric bulk, suggesting tolerance for hydrophobic substituents .
- α,β-unsaturated diketopiperazine core : Critical for microtubule destabilization, as saturation abolishes activity .
- Comparative assays : this compound outperforms taxol and vinca alkaloids in apoptosis induction, likely due to dual inhibition of tubulin polymerization and proteasome pathways .
Q. What methodological challenges arise when scaling enzymatic vs. chemical synthesis for this compound production?
- Enzymatic synthesis :
- Requires optimization of CDO stability in large-scale bioreactors.
- Limited substrate flexibility (e.g., analogs with bulky groups may require engineered enzymes) .
- Chemical synthesis :
- Low yields due to competing side reactions (e.g., Route B’s 0.9% yield).
- Costly purification steps to remove by-products (e.g., HPLC-guided fractionation) .
Q. How do researchers validate this compound’s mechanism of action in preclinical models?
- In vitro assays :
- Cell cycle arrest at G2/M phase via flow cytometry.
- Tubulin polymerization inhibition measured by turbidity assays .
- In vivo models :
- Xenograft studies in nude mice with non-small cell lung cancer (NSCLC) tumors, showing tumor volume reduction >50% at 10 mg/kg doses.
- Pharmacokinetic profiling to assess bioavailability and metabolite formation .
Methodological and Data Analysis Questions
Q. What strategies are recommended for optimizing this compound derivatives with improved pharmacokinetic properties?
- Prodrug design : Introduce hydrolyzable esters to enhance solubility.
- Metabolic stability assays : Liver microsome studies to identify susceptible sites (e.g., imidazole oxidation).
- SAR-guided synthesis : Prioritize analogs with logP values <3 to balance membrane permeability and aqueous solubility .
Q. How should researchers address conflicting data on this compound’s stability under physiological conditions?
- Forced degradation studies : Expose compounds to acidic (pH 1.2), neutral (pH 7.4), and basic (pH 9.0) buffers, monitoring degradation via HPLC.
- Temperature-dependent stability : Accelerated aging at 40°C/75% RH to simulate long-term storage .
Experimental Design and Reproducibility
Q. What critical parameters ensure reproducibility in this compound synthesis?
- Stoichiometric precision : Use anhydrous conditions for aldehyde coupling to prevent hydrolysis.
- Catalyst purity : Confirm CDO activity in enzymatic routes via UV-Vis assays (λmax = 450 nm for flavin cofactors) .
- Documentation : Follow Beilstein Journal guidelines for detailed experimental protocols, including NMR acquisition parameters and HPLC gradients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
